6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide

Description

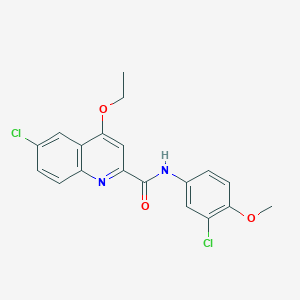

6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a quinoline-based small molecule characterized by a chloro-substituted quinoline core, an ethoxy group at position 4, and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMBTWHNIHHQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Differences

*Estimated based on analogous structures.

Functional Group Implications

- Halogen Substituents : The target compound’s dual chloro groups (C6 and aryl) enhance lipophilicity and may participate in halogen bonding, a critical interaction in drug-receptor recognition . In contrast, the fluorophenyl group in offers electronegativity but weaker halogen bonding.

- Ethoxy vs. Carboxylic Acid : The ethoxy group in the target compound balances solubility and permeability, whereas the carboxylic acid in increases hydrophilicity but may limit blood-brain barrier penetration.

Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound and its analogs serves as both hydrogen bond donor (-NH) and acceptor (C=O), facilitating intermolecular interactions critical for crystal packing or protein binding . For instance:

- The 3-amino group in introduces an additional hydrogen-bonding site, which could enhance binding to polar residues in enzymatic active sites.

- The absence of amino groups in the target compound and limits hydrogen-bonding diversity but may favor hydrophobic interactions in nonpolar environments.

Lumping Strategy and Property Predictions

As per , compounds with similar substituents (e.g., chloro, methoxy) may be "lumped" into groups with shared properties:

- Lipophilicity: Chloro- and methoxy-substituted quinolines (target, ) are likely to exhibit high logP values, favoring membrane permeability.

- Solubility : Ethoxy and carboxylic acid derivatives (target, ) may show improved aqueous solubility compared to purely aromatic analogs.

- Bioactivity : Pyridine () and thiophene () moieties could confer distinct electronic profiles, influencing interactions with cytochrome P450 enzymes or kinase targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.